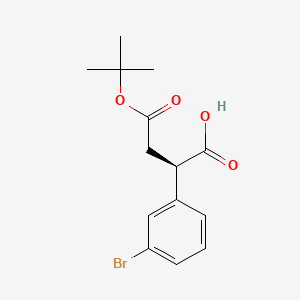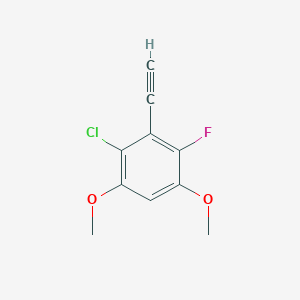
Dimethyl 3,3'-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate is a complex organic compound that features a diphenylphosphanyl group attached to a pyrrole ring, which is further connected to a phenylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate typically involves multiple steps. One common method is the Williamson etherification, where methyl 3-(4-hydroxyphenyl)propanoate reacts with 1,2-dibromoethane . This reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of phosphines.
Aplicaciones Científicas De Investigación
Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphanyl group can coordinate with metal ions, influencing various biochemical pathways. The pyrrole ring may also participate in electron transfer reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Another phosphonate ester with different substituents.
2,2’-Diphenyl-3,3’-diindolylmethane: A compound with similar structural features but different functional groups.
Uniqueness
Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate is unique due to its combination of a diphenylphosphanyl group and a pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis and materials science.
Propiedades
Fórmula molecular |
C30H30NO4P |
|---|---|
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
methyl 3-[2-(2-diphenylphosphanylpyrrol-1-yl)-3-(3-methoxy-3-oxopropyl)phenyl]propanoate |
InChI |
InChI=1S/C30H30NO4P/c1-34-28(32)20-18-23-11-9-12-24(19-21-29(33)35-2)30(23)31-22-10-17-27(31)36(25-13-5-3-6-14-25)26-15-7-4-8-16-26/h3-17,22H,18-21H2,1-2H3 |
Clave InChI |
CYHRNLZBBINKMN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=C(C(=CC=C1)CCC(=O)OC)N2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B14916149.png)



![(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14916164.png)




